molecular formula C16H16N2O3 B4238497 N-[(4-ethoxyphenyl)carbamoyl]benzamide

N-[(4-ethoxyphenyl)carbamoyl]benzamide

Cat. No.: B4238497
M. Wt: 284.31 g/mol
InChI Key: TUXYWMLMLHNSFT-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and an amide linkage connecting the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbamoyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times .

Industrial Production Methods

For industrial production, the synthesis of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be suitable for all functionalized molecules due to the high temperature requirements. Alternative methods, such as the use of solid acid catalysts and ultrasonic irradiation, are being explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group and amide linkage can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamoyl]benzamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)benzamide
  • N-(4-aminophenyl)benzamide
  • N-(4-methoxyphenyl)benzamide

Uniqueness

N-[(4-ethoxyphenyl)carbamoyl]benzamide is unique due to the presence of both an ethoxy group and an amide linkage, which confer specific chemical and physical properties.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-10-8-13(9-11-14)17-16(20)18-15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYWMLMLHNSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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